Dehydrocholate sodium
Dehydrocholate sodium
Dehydrocholate sodium is a semisynthetic bile acid made from cholic acid. It is used as a cholagogue, hydrocholeretic, diuretic, and as a diagnostic aid.
Brand Name:
Vulcanchem
CAS No.:
145-41-5
VCID:
VC0525567
InChI:
InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1
SMILES:
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]
Molecular Formula:
C24H33NaO5
Molecular Weight:
424.5 g/mol
Dehydrocholate sodium
CAS No.: 145-41-5
Inhibitors
VCID: VC0525567
Molecular Formula: C24H33NaO5
Molecular Weight: 424.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 145-41-5 |
---|---|
Product Name | Dehydrocholate sodium |
Molecular Formula | C24H33NaO5 |
Molecular Weight | 424.5 g/mol |
IUPAC Name | sodium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Standard InChI | InChI=1S/C24H34O5.Na/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;+1/p-1/t13-,14+,16-,17+,18+,22+,23+,24-;/m1./s1 |
Standard InChIKey | FKJIJBSJQSMPTI-CAOXKPNISA-M |
Isomeric SMILES | C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+] |
SMILES | CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |
Canonical SMILES | CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |
Appearance | Solid powder |
Description | Dehydrocholate sodium is a semisynthetic bile acid made from cholic acid. It is used as a cholagogue, hydrocholeretic, diuretic, and as a diagnostic aid. |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 81-23-2 (Parent) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | (5beta)-3,7,12-Trioxocholan-24-oic Acid Atrocholin Cholan HMB Cholan-HMB CholanHMB Chologon Decholin Dehydrocholate Dehydrocholate, Sodium Dehydrocholic Acid Dehydrocholic Acid, Lithium Salt Dehydrocholic Acid, Magnesium Salt Dehydrocholic Acid, Potassium Salt Dehydrocholic Acid, Sodium Salt Ketocholanic Acid Sodium Dehydrocholate Triketocholanic Acid Trioxocholate |
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Photoredox-Catalyzed Decarboxylative Alkylation of Silyl Enol Ethers To Synthesize Functionalized Aryl Alkyl Ketones. Org Lett. 2018 Jan 19;20(2):349-352. doi: 10.1021/acs.orglett.7b03587. Epub 2018 Jan 4. PubMed PMID: 29300492. 5: Loupa G, Zarogianni AM, Karali D, Kosmadakis I, Rapsomanikis S. Indoor/outdoor PM2.5 elemental composition and organic fraction medications, in a Greek hospital. Sci Total Environ. 2016 Apr 15;550:727-735. doi: 10.1016/j.scitotenv.2016.01.070. Epub 2016 Feb 2. PubMed PMID: 26849336. 6: Cirri M, Maestrelli F, Mennini N, Mura P. Combined use of bile acids and aminoacids to improve permeation properties of acyclovir. Int J Pharm. 2015 Jul 25;490(1-2):351-9. doi: 10.1016/j.ijpharm.2015.05.052. Epub 2015 May 30. PubMed PMID: 26037934. 7: Martinez Mdel C, Ruspini SF, Afonso SG, Meiss R, Buzaleh AM, Batlle A. Experimental protoporphyria: effect of bile acids on liver damage induced by griseofulvin. Biomed Res Int. 2015;2015:436319. doi: 10.1155/2015/436319. Epub 2015 Apr 7. PubMed PMID: 25945334; PubMed Central PMCID: PMC4405217. 8: Sun B, Hartl F, Castiglione K, Weuster-Botz D. Dynamic mechanistic modeling of the multienzymatic one-pot reduction of dehydrocholic acid to 12-keto ursodeoxycholic acid with competing substrates and cofactors. Biotechnol Prog. 2015 Mar-Apr;31(2):375-86. doi: 10.1002/btpr.2036. Epub 2015 Feb 2. PubMed PMID: 25641915. 9: Rosenthal RL. What we counted. Am J Cardiol. 2013 Apr 1;111(7):1073-5. doi: 10.1016/j.amjcard.2012.12.028. Epub 2013 Jan 23. PubMed PMID: 23352263. 10: Peng C, Tian J, Lv M, Huang Y, Tian Y, Zhang Z. Development and validation of a sensitive LC-MS-MS method for the simultaneous determination of multicomponent contents in artificial Calculus Bovis. J Chromatogr Sci. 2014 Feb;52(2):128-36. doi: 10.1093/chromsci/bms256. Epub 2013 Jan 11. PubMed PMID: 23315150. 11: Liu L, Braun M, Gebhardt G, Weuster-Botz D, Gross R, Schmid RD. One-step synthesis of 12-ketoursodeoxycholic acid from dehydrocholic acid using a multienzymatic system. Appl Microbiol Biotechnol. 2013 Jan;97(2):633-9. doi: 10.1007/s00253-012-4340-5. Epub 2012 Aug 17. PubMed PMID: 22899496. 12: Sun B, Kantzow C, Bresch S, Castiglione K, Weuster-Botz D. Multi-enzymatic one-pot reduction of dehydrocholic acid to 12-keto-ursodeoxycholic acid with whole-cell biocatalysts. Biotechnol Bioeng. 2013 Jan;110(1):68-77. doi: 10.1002/bit.24606. Epub 2012 Sep 18. PubMed PMID: 22806613. 13: Braun M, Sun B, Anselment B, Weuster-Botz D. Novel whole-cell biocatalysts with recombinant hydroxysteroid dehydrogenases for the asymmetric reduction of dehydrocholic acid. Appl Microbiol Biotechnol. 2012 Sep;95(6):1457-68. doi: 10.1007/s00253-012-4072-6. Epub 2012 May 15. PubMed PMID: 22581067. 14: Daguer JP, Ciobanu M, Barluenga S, Winssinger N. Discovery of an entropically-driven small molecule streptavidin binder from nucleic acid-encoded libraries. Org Biomol Chem. 2012 Feb 28;10(8):1502-5. doi: 10.1039/c2ob06880j. Epub 2012 Jan 12. PubMed PMID: 22237952. 15: Úriz M, Sáez E, Prieto J, Medina JF, Banales JM. Ursodeoxycholic acid is conjugated with taurine to promote secretin-stimulated biliary hydrocholeresis in the normal rat. PLoS One. 2011;6(12):e28717. doi: 10.1371/journal.pone.0028717. Epub 2011 Dec 14. PubMed PMID: 22194894; PubMed Central PMCID: PMC3237485. 16: Fritzler JM, Zhu G. Novel anti-Cryptosporidium activity of known drugs identified by high-throughput screening against parasite fatty acyl-CoA binding protein (ACBP). J Antimicrob Chemother. 2012 Mar;67(3):609-17. doi: 10.1093/jac/dkr516. Epub 2011 Dec 13. PubMed PMID: 22167242; PubMed Central PMCID: PMC3276058. 17: Mohamed AA, Matijević E. Preparation and characterization of uniform drug particles: dehydrocholic acid. J Colloid Interface Sci. 2012 Feb 15;368(1):625-8. doi: 10.1016/j.jcis.2011.11.005. Epub 2011 Nov 11. PubMed PMID: 22153852. 18: Andrási N, Helenkár A, Vasanits-Zsigrai A, Záray G, Molnár-Perl I. The role of the acquisition methods in the analysis of natural and synthetic steroids and cholic acids by gas chromatography-mass spectrometry. J Chromatogr A. 2011 Nov 11;1218(45):8264-72. doi: 10.1016/j.chroma.2011.09.006. Epub 2011 Sep 14. PubMed PMID: 21981935. 19: Fukuoka S, Richter W, Howe J, Andrä J, Rössle M, Alexander C, Gutsmann T, Brandenburg K. Biophysical investigations into the interactions of endotoxins with bile acids. Innate Immun. 2012 Apr;18(2):307-17. doi: 10.1177/1753425911404093. Epub 2011 Sep 27. PubMed PMID: 21954318. 20: Tognetti L, Giorgini S, Lotti T. Erythema multiforme-like eruption from a slimming drug preparation cutaneous adverse drug reaction. Indian Dermatol Online J. 2011 Jul;2(2):78-81. doi: 10.4103/2229-5178.85996. PubMed PMID: 23130230; PubMed Central PMCID: PMC3481817. |
PubChem Compound | 23675007 |
Last Modified | Nov 11 2021 |
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